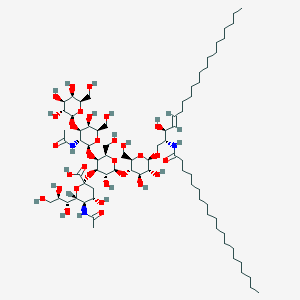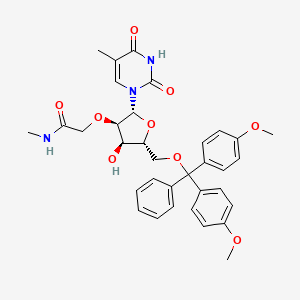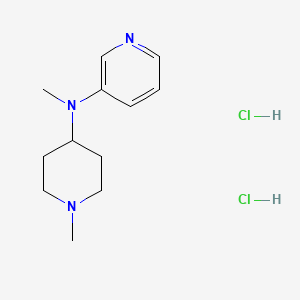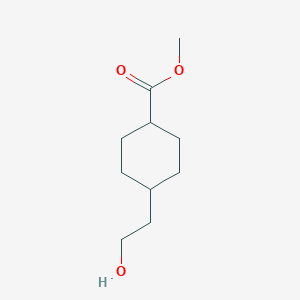![molecular formula C7H7N3O B12823254 4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)
4-Amino-1H-benzo[d]imidazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that features a benzimidazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-benzo[d]imidazol-5-ol typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid, followed by oxidation to yield the desired benzimidazole derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Benzimidazole: The parent compound with similar core structure.
2-Amino-1H-benzo[d]imidazol-5-ol: A closely related derivative with an amino group at a different position.
5-Nitro-1H-benzo[d]imidazol-2-amine: Another derivative with a nitro group substitution.
Uniqueness: 4-Amino-1H-benzo[d]imidazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
4-amino-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H7N3O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,8H2,(H,9,10) |
Clave InChI |
YLQQMYQUUYYCBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=N2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
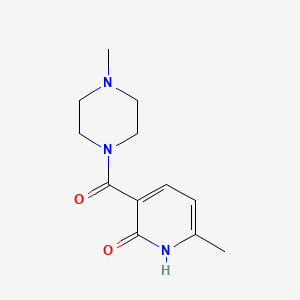
![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
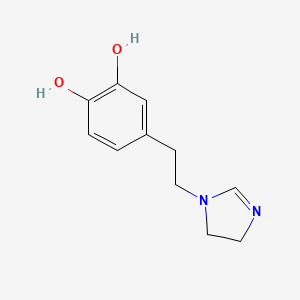
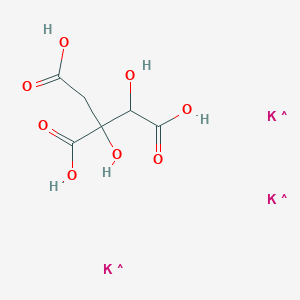
![1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12823215.png)

